Cas no 2167303-55-9 (1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine)
1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine
- 2167303-55-9
- 1-[(4,4-dimethylpiperidin-1-yl)sulfonyl]propan-2-amine
- EN300-1283695
-
- Inchi: 1S/C10H22N2O2S/c1-9(11)8-15(13,14)12-6-4-10(2,3)5-7-12/h9H,4-8,11H2,1-3H3
- InChI Key: QAVHAUNCIKJFAU-UHFFFAOYSA-N
- SMILES: S(CC(C)N)(N1CCC(C)(C)CC1)(=O)=O
Computed Properties
- Exact Mass: 234.14019912g/mol
- Monoisotopic Mass: 234.14019912g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 71.8Ų
1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1283695-1.0g |
1-[(4,4-dimethylpiperidin-1-yl)sulfonyl]propan-2-amine |
2167303-55-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1283695-50mg |
1-[(4,4-dimethylpiperidin-1-yl)sulfonyl]propan-2-amine |
2167303-55-9 | 50mg |
$888.0 | 2023-10-01 | ||
| Enamine | EN300-1283695-100mg |
1-[(4,4-dimethylpiperidin-1-yl)sulfonyl]propan-2-amine |
2167303-55-9 | 100mg |
$930.0 | 2023-10-01 | ||
| Enamine | EN300-1283695-250mg |
1-[(4,4-dimethylpiperidin-1-yl)sulfonyl]propan-2-amine |
2167303-55-9 | 250mg |
$972.0 | 2023-10-01 | ||
| Enamine | EN300-1283695-500mg |
1-[(4,4-dimethylpiperidin-1-yl)sulfonyl]propan-2-amine |
2167303-55-9 | 500mg |
$1014.0 | 2023-10-01 | ||
| Enamine | EN300-1283695-1000mg |
1-[(4,4-dimethylpiperidin-1-yl)sulfonyl]propan-2-amine |
2167303-55-9 | 1000mg |
$1057.0 | 2023-10-01 | ||
| Enamine | EN300-1283695-2500mg |
1-[(4,4-dimethylpiperidin-1-yl)sulfonyl]propan-2-amine |
2167303-55-9 | 2500mg |
$2071.0 | 2023-10-01 | ||
| Enamine | EN300-1283695-5000mg |
1-[(4,4-dimethylpiperidin-1-yl)sulfonyl]propan-2-amine |
2167303-55-9 | 5000mg |
$3065.0 | 2023-10-01 | ||
| Enamine | EN300-1283695-10000mg |
1-[(4,4-dimethylpiperidin-1-yl)sulfonyl]propan-2-amine |
2167303-55-9 | 10000mg |
$4545.0 | 2023-10-01 |
1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine
Research Brief on 1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine (CAS: 2167303-55-9)
1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine (CAS: 2167303-55-9) is a novel sulfonamide derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique piperidine and sulfonylamine moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound for drug development.
The synthesis of 1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine involves a multi-step process, starting with the functionalization of 4,4-dimethylpiperidine followed by sulfonylation and subsequent amine coupling. Researchers have optimized the reaction conditions to achieve high yields and purity, which are critical for further pharmacological evaluations. The compound's structural features, including the sulfonyl group and the tertiary amine, contribute to its ability to interact with biological targets, making it a versatile scaffold for medicinal chemistry.
Recent in vitro studies have demonstrated that 1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine exhibits potent inhibitory activity against several enzymes involved in inflammatory and neurodegenerative pathways. For instance, it has shown significant inhibition of cyclooxygenase-2 (COX-2) and monoamine oxidase-B (MAO-B), suggesting potential applications in treating inflammation and Parkinson's disease. Additionally, its ability to cross the blood-brain barrier (BBB) has been confirmed, further highlighting its therapeutic potential for central nervous system (CNS) disorders.
In vivo studies using animal models have corroborated the compound's efficacy and safety profile. Preliminary pharmacokinetic data indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties, with a half-life that supports once-daily dosing. Toxicity studies have revealed no significant adverse effects at therapeutic doses, although further long-term studies are warranted to fully assess its safety.
The mechanism of action of 1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine is under active investigation. Current hypotheses suggest that it may act as an allosteric modulator of certain G-protein-coupled receptors (GPCRs) or as a competitive inhibitor of key enzymes. Structural-activity relationship (SAR) studies are ongoing to identify the critical pharmacophores and optimize the compound's potency and selectivity.
Given its promising pharmacological profile, 1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine is being explored as a potential lead compound for the development of new therapeutics. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical and clinical trials. Future research directions include exploring its applications in oncology, infectious diseases, and metabolic disorders.
In conclusion, 1-(4,4-dimethylpiperidin-1-yl)sulfonylpropan-2-amine (CAS: 2167303-55-9) represents a promising candidate in the field of medicinal chemistry. Its unique structural features, combined with its potent biological activity and favorable pharmacokinetic properties, make it a valuable subject for further research and development. Continued investigations into its mechanism of action and therapeutic potential are expected to yield significant advancements in drug discovery and development.
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